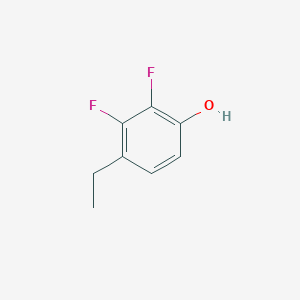
Ivfru
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) typically involves multiple steps, starting from commercially available precursors. The key steps might include:
Halogenation: Introduction of the iodine atom into the vinyl group.
Fluorination: Incorporation of the fluorine atom into the deoxyuridine structure.
Coupling Reactions: Formation of the final compound through coupling of the iodovinyl and fluoro-deoxyuridine moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of efficient catalysts to increase yield.
- Optimization of reaction conditions (temperature, pressure, solvent).
- Purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The vinyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) would involve its incorporation into nucleic acids, disrupting normal cellular processes. The molecular targets might include:
DNA Polymerase: Inhibition of DNA synthesis.
RNA Polymerase: Disruption of RNA transcription.
Enzymes: Inhibition of enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5-Iododeoxyuridine: Another iodinated nucleoside analog.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog.
Uniqueness
5-(2-Iodovinyl)-1-(2’-fluoro-2’-deoxyuridine) is unique due to the presence of both iodine and fluorine atoms, which can confer distinct chemical and biological properties compared to other nucleoside analogs.
特性
CAS番号 |
121563-65-3 |
|---|---|
分子式 |
C11H12FIN2O5 |
分子量 |
398.13 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
InChIキー |
PZPQPNSQTAMTEX-TUSGKMHUSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
| 121563-65-3 | |
同義語 |
5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) 5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil IVFRU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















